molecular formula C10H12ClNO4S B1299879 [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid CAS No. 333320-75-5

[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid

Cat. No.: B1299879
CAS No.: 333320-75-5
M. Wt: 277.73 g/mol
InChI Key: GVGVHTCXGXVEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring, a methanesulfonyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid typically involves multiple steps. One common method starts with the chlorination of 2-methylphenyl to produce 3-chloro-2-methylphenyl. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Finally, the resulting compound is treated with glycine to form the amino-acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-butyric acid: Contains a butyric acid moiety, offering different chemical properties and reactivity.

Uniqueness

[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7-8(11)4-3-5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVHTCXGXVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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